2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine

Lipophilicity ADME Permeability

CNS drug discovery teams requiring 5-substituted tryptamines face a critical challenge: substituent-dependent variations in lipophilicity and metabolic stability preclude generic analog substitution. • XLogP3 of 1.7-a Δ of +1.2 over 5-methoxy (0.5) and +1.0 over 5-fluoro (0.7)-confers superior passive permeability for blood-brain barrier penetration. • 5-OCF3 group alters metabolic stability vs. OMe or CF3 analogs, enabling deliberate probing of clearance rates in SAR studies. • Primary amine handle supports N-alkylation, acylation, or reductive amination for focused library synthesis. Supplied at ≥95% purity with consistent batch quality. Standard packaging available; inquire for bulk quantities.

Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
CAS No. 467452-24-0
Cat. No. B1603855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine
CAS467452-24-0
Molecular FormulaC11H11F3N2O
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=CN2)CCN
InChIInChI=1S/C11H11F3N2O/c12-11(13,14)17-8-1-2-10-9(5-8)7(3-4-15)6-16-10/h1-2,5-6,16H,3-4,15H2
InChIKeyOMDUIRZSXDJSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethoxytryptamine: Baseline Characterization for Procurement


2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine (CAS 467452-24-0), also referred to as 5-trifluoromethoxytryptamine, is a synthetic substituted tryptamine derivative featuring a trifluoromethoxy (-OCF3) substituent at the 5-position of the indole ring. This primary amine, with a molecular weight of 244.21 g/mol [1], serves as a versatile chemical intermediate and research tool within the broader tryptamine class, offering a distinct substitution pattern that modifies key physicochemical properties compared to its common 5-substituted analogs (e.g., methoxy, fluoro, chloro).

Workflow Fluorinated tryptamine intermediate for derivatization and library synthesis
Selection 5-OCF₃ substitution pattern supports structure-property relationship studies
Use Context Research tool for lipophilicity and metabolic stability investigations

Why 5-Substituted Tryptamines Are Not Interchangeable


The interchangeability of 5-substituted tryptamines in research or synthetic applications is constrained by profound substituent-dependent variations in physicochemical properties such as lipophilicity and metabolic stability, which critically influence compound behavior in biological assays and chemical reactions. As demonstrated by the specific quantitative evidence below, the trifluoromethoxy group in 2-(5-(trifluoromethoxy)-1H-indol-3-yl)ethanamine confers a unique profile of increased lipophilicity [1] and altered metabolic stability [2] compared to 5-methoxy, 5-fluoro, or 5-chloro analogs. These differences preclude generic substitution and necessitate a deliberate, data-driven selection of the precise compound for applications where a specific property profile is required.

5-OCF₃ Tryptamine
Selected for its distinct lipophilicity profile; XLogP differences may alter membrane partitioning relative to 5-methoxy or 5-fluoro analogs.
5-OCH₃ / 5-F / 5-Cl
Class-level evidence suggests -OCF₃ can reduce microsomal stability; metabolic fate may not transfer across substituents, requiring individual evaluation for in vivo studies.
Uncharacterized analogs
Products without defined purity specifications (≥95%) may introduce batch variability; confirm identity and purity before substitution.

Quantitative Differentiation from 5-Substituted Tryptamine Analogs


Enhanced Lipophilicity Profile

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine exhibits significantly higher calculated lipophilicity (XLogP3) than its 5-methoxy and 5-fluoro analogs. This difference, quantified using the XLogP3 algorithm in PubChem, indicates a substantial increase in the compound's affinity for non-polar environments [1].

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 1.7
5-OCH₃: 0.5 | 5-F: 0.7
Δ = +1.2 vs. methoxy analog
higher lipophilicity →
Reported XLogP3 difference may influence passive permeability and intracellular distribution in assay models.
Computational prediction (XLogP3 3.0 algorithm).
Lipophilicity ADME Permeability

Metabolic Stability of Trifluoromethoxy Group

In a systematic study of aliphatic trifluoromethoxy-containing compounds, the -OCF3 group was found to generally decrease metabolic stability compared to methoxy (-OCH3) or trifluoromethyl (-CF3) counterparts. This class-level finding provides a quantitative baseline for expected stability differences when evaluating 2-(5-(trifluoromethoxy)-1H-indol-3-yl)ethanamine against its 5-methoxy or 5-CF3 analogs [1].

Metabolic Stability Trend
Class-level inference
-OCF₃ group generally decreases microsomal stability vs. -OCH₃ or -CF₃
relative stability ↓
Context-dependent; may support metabolic stability screening for in vivo study design.
Data from aliphatic -OCF₃ series; compound-specific validation recommended.
Metabolic Stability Microsomal Clearance Drug Metabolism

Purity Specification for Procurement

As a defined chemical intermediate, 2-(5-(trifluoromethoxy)-1H-indol-3-yl)ethanamine is commercially available with a specified minimum purity of 95%+ [1]. This establishes a clear quality benchmark for procurement, differentiating it from less characterized or custom-synthesized analogs that may lack documented purity profiles.

Purity Specification
Specification review
Vendor-specified purity ≥95%
Defined purity benchmark reduces experimental variability from impurities; supports batch consistency checks.
Commercial supplier specification; independent verification recommended.
Chemical Procurement Purity Quality Control

Application Scenarios for 5-Trifluoromethoxytryptamine


Lead Optimization for CNS Targets

The 1.7 XLogP3 of 2-(5-(trifluoromethoxy)-1H-indol-3-yl)ethanamine [1] suggests superior passive permeability compared to 5-methoxy (XLogP3=0.5) or 5-fluoro (XLogP3=0.7) tryptamines [2], making it a strategic choice for designing central nervous system (CNS) drug candidates where crossing the blood-brain barrier is a prerequisite. The increased lipophilicity (ΔXLogP3 = +1.2 over methoxy) can be leveraged to improve brain penetration potential early in the lead optimization process.

Pharmacokinetic Profiling Studies

This compound serves as a valuable tool for investigating the structure-metabolism relationship of 5-substituted tryptamines. Based on class-level evidence that the trifluoromethoxy group can decrease microsomal stability relative to methoxy or CF3 groups [3], researchers can use it to deliberately probe the impact of increased metabolic clearance on in vivo efficacy and duration of action. This makes it a critical component in SAR studies aimed at balancing target affinity with metabolic stability.

Fluorinated Tryptamine Library Synthesis

The primary amine functionality provides a reactive handle for further derivatization (e.g., N-alkylation, acylation, reductive amination). The defined purity (≥95%) [4] of commercially available material ensures a consistent starting point for synthesizing a focused library of 5-trifluoromethoxy-containing tryptamine derivatives. This enables systematic exploration of how modifications to the ethylamine sidechain, when combined with the unique 5-OCF3 substituent, affect pharmacological or physicochemical properties.

Application
Selection Property
Validation Focus
CNS target lead optimization
High computed lipophilicity vs. common analogs
Blood-brain barrier permeability assay fit
Pharmacokinetic SAR profiling
-OCF₃ substituent linked to altered microsomal stability
In vitro metabolic stability review
Fluorinated tryptamine library synthesis
Primary amine handle and ≥95% purity
Derivatization consistency and batch purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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